tert-Butyl L-valinate hydrochloride

Descripción

The exact mass of the compound L-Valine tert-butyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

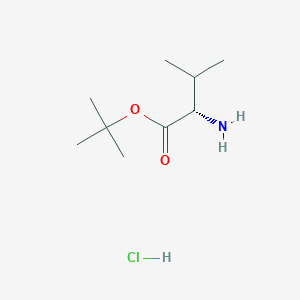

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIVQIHTTVPKFS-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13518-40-6 | |

| Record name | tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl L-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and analytical characterization of tert-Butyl L-valinate hydrochloride. This compound is a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development.[1][2] Its strategic use as a protected form of the essential amino acid L-valine allows for controlled and specific chemical modifications in the construction of complex molecules.[1]

Core Chemical Properties

This compound is a white to off-white crystalline solid.[3] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred intermediate in various synthetic applications.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀ClNO₂ | [3] |

| Molecular Weight | 209.71 g/mol | [3] |

| Melting Point | 135 - 145 °C | [4] |

| Appearance | White to off-white solid | [3] |

| Optical Rotation | [α]²⁰/D +4.4 ± 1°, c = 2 in H₂O | [4] |

| Purity (by NMR) | ≥98.0% | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of L-valine. A prevalent method involves the reaction of L-valine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[5]

Experimental Protocol: Synthesis

Materials:

-

L-Valine

-

Dioxane (or other suitable solvent)

-

Isobutylene

-

p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄) as a catalyst

-

Diethyl ether (dry)

-

Hydrogen chloride (gas or solution in ether)

-

Sodium bicarbonate solution (10%)

-

Brine solution

Procedure:

-

Suspend L-valine in a suitable solvent such as dioxane in a pressure vessel (autoclave).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Introduce isobutylene into the reaction vessel. The amount of isobutylene should be in molar excess.

-

Seal the vessel and stir the reaction mixture at room temperature for 1 to 8 days, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, carefully vent the excess isobutylene.

-

Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Extract the tert-Butyl L-valinate free base into an organic solvent like diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

To form the hydrochloride salt, cool the ethereal solution of the free base to a low temperature (e.g., -20°C) and slowly add one equivalent of a hydrogen chloride solution in dry ether.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold, dry diethyl ether.

-

Dry the product under vacuum to yield the final white to off-white solid.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/diethyl ether)

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).

-

If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

To induce further crystallization, the flask can be placed in an ice bath.

-

Once crystallization is complete, collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Analytical Characterization

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of this compound. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or CDCl₃) are as follows:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| (CH₃)₃C- | singlet | ~1.5 |

| (CH₃)₂CH- | doublet | ~1.0 |

| (CH₃)₂CH- | multiplet | ~2.2 |

| -CH(NH₃⁺)- | doublet | ~3.9 |

| -NH₃⁺ | broad singlet | Variable |

FTIR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) are expected in the following regions:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (amine salt) | Stretch | 3100-2800 (broad) |

| C-H (alkane) | Stretch | 2970-2870 |

| C=O (ester) | Stretch | ~1740 |

| N-H (amine salt) | Bend | ~1600-1500 |

| C-O (ester) | Stretch | ~1250-1150 |

Solubility and Stability

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. Generally, amino acid hydrochlorides exhibit good solubility in water due to their ionic nature. The solubility in organic solvents is more varied.

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Slightly soluble |

| Chloroform | Slightly soluble |

| Non-polar organic solvents | Insoluble |

The solubility in aqueous solutions can be influenced by pH.[6]

Chemical Stability and Reactivity

The stability of the tert-butyl ester group is a key feature of this molecule. It is notably stable under basic and neutral conditions, which allows for chemical modifications on other parts of a larger molecule without affecting the protected carboxylic acid.[7][8] However, the ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[7] This acid-lability is due to the formation of a stable tertiary carbocation intermediate.[9][10] This orthogonal stability profile is highly valuable in complex synthetic strategies, such as Fmoc-based solid-phase peptide synthesis.[7]

Logical Workflow and Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of its applications.

Caption: Synthesis workflow for this compound.

Caption: Key applications of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 6. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. Reddit - The heart of the internet [reddit.com]

tert-Butyl L-valinate hydrochloride CAS number

An In-depth Technical Guide to tert-Butyl L-valinate hydrochloride

CAS Number: 13518-40-6

This technical guide provides comprehensive information on this compound, a key reagent in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is a derivative of the amino acid L-valine, where the carboxylic acid group is protected by a tert-butyl ester and the amino group is in the form of a hydrochloride salt. This protection strategy is common in peptide synthesis to prevent unwanted side reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13518-40-6 | [1][2] |

| Molecular Formula | C₉H₁₉NO₂·HCl | [2] |

| Molecular Weight | 209.71 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 135-145 °C | [2] |

| Optical Activity | [α]²⁰/D +4.4 ± 1° (c=2 in H₂O) | [1][2] |

| Solubility | Slightly soluble in chloroform, methanol, and water. |

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Description | Reference(s) |

| ¹H NMR | Spectral data is available and can be used to confirm the proton environments in the molecule. | [4][5] |

| ATR-IR | Infrared spectroscopy can identify functional groups present in the compound. Data is available from spectral databases. | [2][6] |

| Mass Spectrometry | Provides information on the mass-to-charge ratio of the molecule and its fragments. | |

| Raman Spectroscopy | Complementary to IR spectroscopy for vibrational mode analysis. | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the esterification of L-valine with isobutylene in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-valine

-

Isobutylene

-

Dioxane (or another suitable solvent)

-

p-Toluenesulfonic acid (PTSA) or another strong acid catalyst

-

10% Sodium bicarbonate solution

-

Brine

-

Dry diethyl ether

-

Hydrogen chloride (gas or as a solution in ether)

Procedure:

-

In a pressure vessel (autoclave), suspend L-valine in dioxane.

-

Add a catalytic amount of p-Toluenesulfonic acid (PTSA).

-

Add an excess of isobutylene to the reaction mixture.

-

Seal the vessel and stir the mixture at room temperature for 4-5 days.

-

After the reaction is complete, vent the excess isobutylene.

-

Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the mixture with water and then with brine.

-

Separate the organic layer and remove the solvent under vacuum to obtain the free base of tert-Butyl L-valinate.

-

Dissolve the resulting free amine in approximately 10 volumes of dry diethyl ether.

-

Cool the ethereal solution to -20°C.

-

Slowly add one equivalent of a 1N HCl solution in ether.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold, dry ether.

-

Dry the product under vacuum to yield this compound.

This is a representative protocol based on general methods. Actual reaction conditions and work-up procedures may vary.

Applications

The primary application of this compound is in peptide synthesis .[7] The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of valine, preventing it from reacting during peptide bond formation. This protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions.

It is also utilized in:

-

Pharmaceutical Formulations: To enhance the solubility and stability of active pharmaceutical ingredients.[7]

-

Biochemical Studies: In research related to protein folding and function.[7]

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Visualizations

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for synthesis and purification.

Role in Peptide Synthesis

Caption: Logical role in a typical peptide synthesis workflow.

References

- 1. peptide.com [peptide.com]

- 2. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chemimpex.com [chemimpex.com]

tert-Butyl L-valinate hydrochloride molecular weight

An In-depth Technical Guide to tert-Butyl L-valinate Hydrochloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial protected amino acid derivative. The document details its physicochemical properties, outlines a detailed experimental protocol for its application in solid-phase peptide synthesis (SPPS), and discusses its role as a key building block in the synthesis of antiviral therapeutics.

Core Compound Data

This compound is the hydrochloride salt of the tert-butyl ester of L-valine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of L-valine. This protection is essential in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient reagent in a laboratory setting.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 209.71 g/mol | [3][4][5] |

| Molecular Formula | C₉H₁₉NO₂·HCl (or C₉H₂₀ClNO₂) | [5][6] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 142.0 to 146.0 °C | [4] |

| Solubility | Slightly soluble in chloroform, methanol, and water. | [4] |

| Optical Rotation | [α]²⁰/D +4.2° (c=0.01 g/mL in H₂O) | [6] |

| CAS Number | 13518-40-6 | [4] |

| 1H NMR Spectrum | Consistent with the structure. | [6][7] |

| ATR-IR Spectrum | Data available and consistent with the structure. | [3][8] |

Synthesis of this compound

The synthesis of this compound is typically achieved by the esterification of L-valine with a source of tert-butyl groups, followed by the formation of the hydrochloride salt. A general experimental protocol is described below.

General Synthesis Protocol

A common method for the synthesis of amino acid tert-butyl ester hydrochlorides involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst, followed by precipitation of the hydrochloride salt.[9]

Materials:

-

L-valine

-

Dichloromethane (or another suitable solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid)

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Water

-

Brine

-

Dry ether

-

Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in ether

Procedure:

-

Suspend L-valine and the acid catalyst in a suitable solvent like dichloromethane in a pressure vessel (autoclave).

-

Introduce isobutylene into the reaction vessel.

-

Stir the reaction mixture at room temperature for several days (e.g., 4-5 days).

-

After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and then brine to remove the acid catalyst and any unreacted starting material.

-

Remove the solvent under vacuum to yield the free base of the tert-butyl L-valinate.

-

Dissolve the resulting free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.

-

Slowly add one equivalent of a solution of HCl in dry ether.

-

The hydrochloride salt will precipitate out of the solution.

-

Remove the ether under vacuum to obtain the final product, this compound.

Caption: General workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[10] In this approach, the α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups like benzyl ethers. The tert-butyl ester of the C-terminal amino acid, in this case, valine, serves as a stable protecting group that is cleaved under strong acidic conditions at the end of the synthesis.

Experimental Protocol: Incorporation of a Valine Residue in Boc-SPPS

The following protocol outlines the key steps for the incorporation of a valine residue into a growing peptide chain on a solid support using the Boc protection strategy. This process involves a cycle of deprotection, neutralization, and coupling.[10]

Materials and Reagents:

-

Peptide-resin with a free N-terminal amino group

-

Boc-L-valine

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

Procedure:

-

Deprotection of the N-terminal Boc group:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a 50% TFA in DCM solution for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Filter the resin and wash thoroughly with DCM (3x), followed by IPA (2x) and DCM (3x) to remove residual TFA and byproducts.

-

-

Neutralization of the N-terminal ammonium salt:

-

Add a solution of 5-10% DIEA in DCM to the washed peptide-resin.

-

Agitate the mixture for 5-10 minutes at room temperature to neutralize the N-terminal ammonium salt to the free amine.

-

Filter the resin and wash thoroughly with DCM (3x).

-

-

Coupling of Boc-L-valine:

-

In a separate vessel, dissolve Boc-L-valine (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to activate the carboxylic acid of Boc-L-valine.

-

Add this activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to facilitate peptide bond formation.

-

Filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

Caption: The iterative cycle of peptide chain elongation in Boc-SPPS.

Role in the Synthesis of Antiviral Drugs: The Case of Boceprevir

While this compound is a synthetic building block and does not directly interact with biological pathways, it is a crucial precursor in the synthesis of complex molecules with significant therapeutic applications. A prominent example is its use in the synthesis of Boceprevir, a protease inhibitor used to treat Hepatitis C.[1] Boceprevir has also been investigated as a potential inhibitor of the SARS-CoV-2 main protease (MPro).[11][12]

Boceprevir functions by inhibiting the HCV NS3/4A serine protease, an enzyme essential for the replication of the Hepatitis C virus.[13] By blocking the activity of this protease, Boceprevir prevents the cleavage of the viral polyprotein into mature, functional viral proteins, thereby halting the viral replication cycle.[11]

Caption: Role of tert-Butyl L-valinate HCl in the synthesis and mechanism of Boceprevir.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 13518-40-6,L-VALINE TERT-BUTYL ESTER HYDROCHLORIDE | lookchem [lookchem.com]

- 5. L -Valine tert-butyl ester = 99.0 13518-40-6 [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

tert-Butyl L-valinate hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of tert-Butyl L-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound, a crucial building block in peptide synthesis and pharmaceutical development. The document details experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic pathways.

Introduction

This compound is a protected form of the essential amino acid L-valine. The tert-butyl ester group shields the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide synthesis and other complex organic transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics. This guide explores three primary methods for its synthesis: direct esterification with isobutylene, direct esterification with tert-butyl acetate, and esterification using tert-butanol.

Synthesis Routes: A Comparative Overview

The selection of a synthetic route for this compound depends on factors such as available equipment, desired yield and purity, and reaction time. Below is a summary of the key quantitative data associated with the most common methods.

| Synthesis Route | Key Reagents | Catalyst | Typical Reaction Time | Reported Yield | Reported Purity |

| Method 1: Direct Esterification with Isobutylene | L-valine, Isobutylene | p-Toluenesulfonic acid (PTSA) or Sulfuric acid | 2-5 days | Moderate to Good (Specific data for L-valine not consistently reported) | High (≥98%) |

| Method 2: Direct Esterification with tert-Butyl Acetate | L-valine, tert-Butyl acetate | Perchloric acid | 18-24 hours | Good (75-80% for similar amino acids)[1] | High (≥98%) |

| Method 3: Esterification with tert-Butanol | L-valine, tert-Butanol, Isobutylene | Sulfuric acid | Not specified | Poor (around 35%)[2] | Not specified |

Note: Yields can vary significantly based on reaction scale and optimization of conditions.

Mandatory Visualizations

The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.

Caption: Overview of the main synthetic routes to this compound.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Direct Esterification with Isobutylene

This method involves the direct reaction of L-valine with isobutylene in the presence of an acid catalyst.

Materials:

-

L-valine

-

Dichloromethane (or another suitable solvent like dioxane)

-

p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric acid

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Brine

-

Dry ether

-

Hydrogen chloride (gas or solution in ether)

Procedure:

-

Suspend L-valine in a suitable solvent (e.g., dichloromethane) in an autoclave.

-

Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.

-

Introduce isobutylene into the sealed reactor.

-

Stir the mixture at room temperature for 2 to 5 days.[2]

-

After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.[2]

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the free tert-butyl L-valinate ester.

-

Dissolve the free ester in dry ether and cool the solution.

-

Slowly add a solution of hydrogen chloride in ether.

-

Remove the solvent under vacuum to yield this compound as a solid.[2]

Method 2: Direct Esterification with tert-Butyl Acetate

This route utilizes tert-butyl acetate as the tert-butyl source, with perchloric acid as the catalyst.

Materials:

-

L-valine

-

tert-Butyl acetate

-

Perchloric acid (60-70% aqueous solution)

-

Aqueous potassium hydroxide or sodium hydroxide solution

-

Anhydrous sodium sulfate

-

An inert solvent for extraction (e.g., diethyl ether or isopropyl ether)

-

Hydrogen chloride (gas)

Procedure:

-

Suspend L-valine in tert-butyl acetate.

-

Add approximately 1.1 to 1.5 equivalents of perchloric acid.[1]

-

Stir the mixture at room temperature (15-25 °C) for 18 to 24 hours.[1]

-

After the reaction, cool the mixture and adjust the pH to 9-10 with an aqueous alkali hydroxide solution.[1]

-

Separate the organic layer, wash with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl L-valinate.

-

Dissolve the crude product in a suitable inert solvent and cool the solution.

-

Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.[1]

-

Collect the precipitate by filtration and dry under reduced pressure.

Method 3: Esterification with tert-Butanol

This method involves the reaction of L-valine with tert-butanol and isobutylene in the presence of sulfuric acid. It is reported to have lower yields compared to the other methods.[2]

Materials:

-

L-valine

-

tert-Butanol

-

Isobutylene

-

Concentrated Sulfuric acid

-

A suitable solvent (e.g., dioxane)

-

Workup and purification reagents as in Method 1.

Procedure:

-

Dissolve L-valine in a mixture of a suitable solvent, tert-butanol, and a catalytic amount of concentrated sulfuric acid in an autoclave.

-

Introduce isobutylene into the reactor.

-

Stir the mixture under pressure at room temperature. The reaction time is not well-defined and requires monitoring.

-

Follow the workup and hydrochloride salt formation steps as outlined in Method 1.

Purification and Characterization

The final product, this compound, is typically a white to off-white crystalline solid.[3] Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC), with commercial standards often exceeding 98-99%.[4] The structure and identity of the compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. The optical rotation is also a key parameter for ensuring the stereochemical integrity of the L-enantiomer.[3]

Typical Characterization Data:

-

Appearance: White to off-white solid[3]

-

Optical Rotation [α]D20: +4.4 ± 1° (c = 2% in H2O)

Conclusion

The synthesis of this compound can be achieved through several routes, with the direct esterification methods using either isobutylene or tert-butyl acetate being the most prevalent and providing good yields. The choice of method will depend on the specific requirements of the laboratory or production facility, including available equipment, cost of reagents, and desired reaction scale. Careful execution of the experimental protocols and thorough characterization are essential to ensure the high purity required for applications in pharmaceutical and peptide synthesis.

References

- 1. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 2. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

Technical Guide: Solubility Profile of tert-Butyl L-valinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-Butyl L-valinate hydrochloride. Due to the limited availability of extensive public data, this document summarizes the known qualitative and quantitative solubility information. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this compound in various solvents, which is crucial for its application in peptide synthesis, drug formulation, and other research areas.

Introduction

This compound is a protected form of the essential amino acid L-valine, commonly utilized as a building block in peptide synthesis and pharmaceutical development. Its solubility characteristics are a critical parameter for reaction kinetics, purification, and formulation. This guide aims to provide a central resource for the solubility data and methodologies related to this compound.

Solubility Data

The available solubility data for this compound is currently limited. The following table summarizes the known quantitative and qualitative information.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Water | Protic | 25 mg/mL (requires sonication)[1] | Slightly Soluble[2] | Not Specified |

| Methanol | Alcohol | Not Available | Slightly Soluble[2] | Not Specified |

| Chloroform | Halogenated Hydrocarbon | Not Available | Slightly Soluble[2] | Not Specified |

Note: The quantitative data for water lacks detailed experimental conditions such as temperature and pH. The qualitative descriptors indicate that the compound does not dissolve readily in the specified solvents under standard conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of this compound solubility, adapted from established protocols for amino acid derivatives. This method is based on the principle of reaching equilibrium saturation followed by quantitative analysis of the supernatant.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, etc.)

-

Thermostatic shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure

Step 1: Preparation of Saturated Solutions

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the chosen solvent to each vial.

-

Tightly cap the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C, 37 °C). A constant temperature is crucial as solubility is temperature-dependent.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.

Step 2: Sample Collection and Preparation

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

Step 3: Quantification of Solute by HPLC

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector at a low wavelength (e.g., ~210 nm) or a more specific detector like a mass spectrometer.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Analyze these standards using the developed HPLC method to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant samples into the HPLC system and record the peak areas.

-

Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100mL).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

Navigating the Stability of tert-Butyl L-valinate Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of tert-butyl L-valinate hydrochloride, a critical reagent in peptide synthesis and pharmaceutical development. Understanding its stability is paramount for ensuring the integrity of research and the quality of final products. This document outlines the key degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment, based on established chemical principles and regulatory guidelines.

Executive Summary

This compound is a protected amino acid derivative valued for its role in synthetic chemistry. While generally stable under recommended storage conditions, it is susceptible to degradation under specific environmental stresses. The primary degradation pathways involve hydrolysis of the tert-butyl ester and oxidation of the amino acid side chain. This guide provides a framework for establishing a robust stability testing program for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₀ClNO₂ |

| Molecular Weight | 209.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 181°C (decomposes) |

| Solubility | Soluble in water |

| Storage Temperature | 2-8°C |

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated under stress conditions: hydrolytic degradation and oxidative degradation.

Hydrolytic Degradation

The tert-butyl ester is susceptible to hydrolysis, particularly under acidic or high-temperature conditions. This reaction cleaves the ester bond, yielding L-valine and tert-butanol. The presence of the hydrochloride salt creates a slightly acidic environment in aqueous solutions, which can facilitate this degradation over time.

Oxidative Degradation

The amino acid moiety, particularly the tertiary carbon of the valine side chain, can be susceptible to oxidation. Oxidative stress can lead to the formation of various degradation products, including hydroxylated derivatives.

A visual representation of these predicted degradation pathways is provided in the diagram below.

Caption: Predicted degradation pathways for this compound.

Quantitative Stability Data (Hypothetical)

While specific public data on forced degradation studies for this compound is limited, Table 2 provides a hypothetical summary of expected outcomes based on the known chemistry of tert-butyl esters and amino acids. These values represent potential degradation percentages under stressed conditions and should be confirmed by experimental studies.

Table 2: Hypothetical Forced Degradation Study Results

| Stress Condition | Parameters | Duration | Predicted Degradation (%) | Major Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15-25 | L-Valine |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5-10 | L-Valine |

| Oxidation | 3% H₂O₂ | 24 hours | 10-20 | Oxidative derivatives |

| Thermal | 60°C | 7 days | 5-15 | L-Valine |

| Photostability | ICH Q1B conditions | 1.2 million lux hours | < 5 | Not significant |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols are based on standard pharmaceutical industry practices for forced degradation studies.

General Experimental Workflow

The overall workflow for stability testing is depicted in the following diagram.

Caption: General workflow for stability testing of this compound.

Protocol 1: Hydrolytic Stability

-

Objective: To evaluate the stability of the compound in acidic and basic conditions.

-

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified water

-

HPLC-grade acetonitrile and water

-

pH meter

-

-

Procedure:

-

Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).

-

For acid hydrolysis, mix equal volumes of the stock solution and 0.1 M HCl.

-

For base hydrolysis, mix equal volumes of the stock solution and 0.1 M NaOH.

-

Maintain the solutions at room temperature for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution.

-

Neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH and the base hydrolysis sample with 0.1 M HCl.

-

Dilute the neutralized samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Protocol 2: Oxidative Stability

-

Objective: To assess the susceptibility of the compound to oxidation.

-

Materials:

-

This compound

-

3% Hydrogen Peroxide (H₂O₂)

-

Purified water

-

HPLC-grade mobile phase components

-

-

Procedure:

-

Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Maintain the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot.

-

Dilute the sample to a suitable concentration with the mobile phase.

-

Analyze the samples by HPLC.

-

Protocol 3: Thermal Stability

-

Objective: To determine the effect of elevated temperature on the solid-state stability.

-

Materials:

-

This compound (solid powder)

-

Calibrated oven

-

Amber glass vials

-

-

Procedure:

-

Place a known amount of the solid compound into amber glass vials.

-

Store the vials in an oven at a constant temperature (e.g., 60°C).

-

At specified time points (e.g., 1, 3, 7 days), remove a vial.

-

Allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid at a known concentration.

-

Analyze the solution by HPLC.

-

Protocol 4: Photostability

-

Objective: To evaluate the stability of the compound when exposed to light.

-

Materials:

-

This compound (solid powder and in solution)

-

Photostability chamber compliant with ICH Q1B guidelines

-

Control samples wrapped in aluminum foil

-

-

Procedure:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, store control samples (protected from light) under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for these studies. The method should be capable of separating the intact drug from its potential degradation products. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. Detection is typically performed using a UV detector at a wavelength where the parent compound and its impurities absorb. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

Conclusion

This compound is a stable compound under recommended storage conditions of 2-8°C in a tightly sealed container, protected from light and moisture. However, it is susceptible to hydrolytic degradation, particularly in acidic environments and at elevated temperatures, leading to the formation of L-valine. It also shows a potential for oxidative degradation. A thorough understanding of these stability characteristics, as outlined in this guide, is crucial for researchers and developers to ensure the quality and reliability of their work. The provided experimental protocols offer a robust framework for conducting comprehensive stability studies.

A Technical Guide to tert-Butyl L-valinate Hydrochloride: Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

This technical guide provides an in-depth overview of tert-Butyl L-valinate hydrochloride, a crucial reagent in the field of synthetic chemistry, particularly in the synthesis of peptides for research and drug development. While not possessing a pharmacological mechanism of action in the traditional sense, its "action" as a protecting group is fundamental to the controlled and efficient construction of peptide chains. This document will elucidate this chemical mechanism, provide relevant experimental contexts, and present key data for laboratory applications.

Core Function: A Protecting Group for Carboxylic Acids

This compound is a derivative of the essential amino acid L-valine.[1][2] Its primary role in organic synthesis is to serve as a protected form of L-valine.[1][3] The key to its function lies in the tert-butyl ester group, which masks the carboxylic acid functionality of the valine molecule.[1][3] This protection is a critical step in peptide synthesis, preventing the carboxylic acid from participating in unwanted side reactions during the formation of peptide bonds.[1][3] The hydrochloride salt form of the compound enhances its stability and improves its handling characteristics, making it a convenient and reliable reagent for use in a laboratory setting.[1]

The "mechanism of action" of this compound is, therefore, its ability to be selectively introduced to protect a carboxyl group and then later removed under specific chemical conditions that do not affect other sensitive parts of the peptide molecule. This allows for the precise and sequential addition of amino acids to build a desired peptide sequence.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ClNO₂ | [4] |

| Molecular Weight | 209.71 g/mol | [4][5] |

| Appearance | White to off-white solid/crystals | [4][6] |

| Purity (NMR) | ≥98.0% | [4] |

| Purity (HPLC) | ≥98% | [6] |

| Melting Point | 135 - 145 °C | [6] |

| Optical Rotation [α]20/D | +4.4 ± 1° (c = 2% in H₂O) | [6] |

| Storage Conditions | 0 - 8 °C, sealed, away from moisture | [2][4][6] |

| CAS Number | 13518-40-6 | [1][4][6] |

Application in Peptide Synthesis: A Step-by-Step Workflow

The primary application of this compound is in solution-phase peptide synthesis . Below is a generalized experimental protocol outlining its use in the formation of a dipeptide.

Objective: To synthesize a dipeptide where L-valine is the C-terminal amino acid.

Materials:

-

N-terminally protected amino acid (e.g., Boc-Glycine)

-

This compound

-

Coupling agent (e.g., DCC, HOBt)

-

Base (e.g., N-methylmorpholine or triethylamine)

-

Solvent (e.g., Dichloromethane - DCM)

-

Reagents for deprotection (e.g., Trifluoroacetic acid - TFA)

-

Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate)

Experimental Protocol:

-

Deprotection of the Amino Group: The this compound is dissolved in a suitable organic solvent. A base is added to neutralize the hydrochloride and liberate the free amino group of the valine ester.

-

Peptide Coupling: The N-terminally protected amino acid is activated using a coupling agent. This activated species is then reacted with the deprotected tert-Butyl L-valinate. The reaction forms a peptide bond between the carboxyl group of the N-protected amino acid and the amino group of the valine tert-butyl ester.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried and the solvent is removed under reduced pressure to yield the protected dipeptide.

-

Deprotection of the tert-Butyl Ester: The tert-butyl ester group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). This step reveals the free carboxylic acid of the C-terminal valine residue.

-

Final Purification: The final dipeptide is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

This workflow is a foundational method in peptide chemistry and is widely cited in literature for the synthesis of short peptides.

Visualizing the Chemical Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key processes and logical relationships in the use of this compound.

Caption: General workflow for peptide synthesis using this compound.

Caption: Logical diagram illustrating the deprotection of the tert-butyl ester group.

Broader Applications in Drug Development and Research

Beyond its direct use in synthesizing peptides, this compound plays a role in various aspects of pharmaceutical and biochemical research:

-

Drug Formulation: It can be used in the formulation of pharmaceuticals to enhance the solubility and stability of active pharmaceutical ingredients (APIs), thereby potentially improving their bioavailability.[6]

-

Biochemical Studies: Researchers utilize this compound in studies related to protein folding and function.[6]

-

Building Block for Bioactive Molecules: It serves as a crucial building block in the synthesis of various biologically active molecules beyond simple peptides.[1][6]

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Valine t-butyl ester hydrochloride [myskinrecipes.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | C9H20ClNO2 | CID 12490702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Spectroscopic Data of tert-Butyl L-valinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl L-valinate hydrochloride (CAS No: 13518-40-6). The information detailed below, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₂₀ClNO₂ |

| Molecular Weight | 209.71 g/mol [1] |

| Appearance | White to off-white solid/powder[2] |

| Melting Point | 135 - 145 °C[2] |

| Optical Rotation | [α]²⁰/D = +4.4 ± 1° (c=2 in H₂O)[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. Below are the detailed ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.4 | Broad Singlet | -NH₃⁺ |

| ~3.9 | Doublet | α-H |

| ~2.3 | Multiplet | β-H |

| ~1.5 | Singlet | -C(CH₃)₃ |

| ~1.0 | Doublet | -CH(CH₃)₂ |

| ~0.9 | Doublet | -CH(CH₃)₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester Carbonyl) |

| ~83 | -C(CH₃)₃ (Quaternary Carbon) |

| ~59 | α-C |

| ~30 | β-C |

| ~28 | -C(CH₃)₃ (Methyl Carbons) |

| ~18 | -CH(CH₃)₂ (Methyl Carbons) |

| ~17 | -CH(CH₃)₂ (Methyl Carbons) |

Note: These are predicted chemical shifts based on typical values for amino acid esters.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. An ATR-IR spectrum has been reported for this compound.[1][3]

| Wavenumber (cm⁻¹) | Functional Group |

| ~2900-3100 | N-H stretch (from -NH₃⁺) |

| ~2800-3000 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1580 | N-H bend (asymmetric) |

| ~1500 | N-H bend (symmetric) |

| ~1250, ~1150 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 174.15 | [M-Cl]⁺ (Corresponding to the free base) |

| 118.10 | [M-Cl - C₄H₈]⁺ or [M-Cl - 56]⁺ (Loss of isobutylene from the tert-butyl group) |

| 72.08 | [CH(NH₂)COOH]⁺ (Valine fragment) |

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

Detailed experimental procedures are critical for reproducing spectroscopic data. The following are generalized protocols for obtaining the data presented.

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are referenced to an internal standard, such as DSS or TMS.

IR Spectroscopy

For solid samples, an ATR-FTIR spectrometer is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is dissolved in a suitable solvent, like methanol or acetonitrile, and introduced into the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Crucial Role of tert-Butyl L-valinate Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is paramount for achieving desired molecular architectures. Among the repertoire of protected amino acids, tert-Butyl L-valinate hydrochloride has emerged as a cornerstone building block, particularly in the realm of peptide synthesis and the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for professionals engaged in cutting-edge research and drug development.

Physicochemical and Spectroscopic Data

The reliable characterization of starting materials is a fundamental prerequisite for reproducible and successful synthetic campaigns. The key physicochemical and spectroscopic properties of this compound are summarized below for easy reference.

| Property | Value |

| CAS Number | 13518-40-6 |

| Molecular Formula | C₉H₁₉NO₂·HCl |

| Molecular Weight | 209.71 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 135 - 145 °C |

| Purity (HPLC) | ≥98% |

| Optical Rotation | [a]D20 = +4.4 ± 1° (c=2 in H₂O) |

| Storage Conditions | 2-8°C, sealed storage, away from moisture |

Core Applications in Research and Development

The utility of this compound spans various stages of the drug discovery and development pipeline. Its primary application lies in its role as a protected form of the essential amino acid L-valine.[1] The tert-butyl ester group effectively shields the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide coupling or other synthetic transformations.[2] This strategic protection allows for the selective formation of amide bonds at the N-terminus of the valine residue.

Key application areas include:

-

Peptide Synthesis: It serves as a vital building block in both solid-phase and solution-phase peptide synthesis.[3] The tert-butyl protecting group is stable under the basic conditions often used for peptide coupling and can be readily removed under mild acidic conditions.

-

Pharmaceutical Formulations: This compound can be used in the development of drug formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[4]

-

Development of Bioactive Molecules: As a chiral intermediate, it is instrumental in the synthesis of a wide array of complex, biologically active molecules and drug candidates where the incorporation of a valine moiety is required.[5]

Experimental Protocol: Synthesis of this compound

The following section details a representative experimental protocol for the synthesis of this compound. This procedure is a synthesized representation based on established methods for the esterification of amino acids.

Method 1: Direct Esterification with Isobutylene

This method involves the direct acid-catalyzed addition of isobutylene to L-valine to form the tert-butyl ester, followed by salt formation.

Materials:

-

L-Valine

-

Dichloromethane (DCM) or Dioxane

-

Isobutylene

-

Acid catalyst (e.g., p-Toluenesulfonic acid (PTSA) or sulfuric acid)

-

10% Sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or solution in ether)

Procedure:

-

Esterification:

-

Suspend L-valine in a suitable solvent such as dichloromethane or dioxane in a pressure-rated reactor.

-

Add a catalytic amount of a strong acid like p-toluenesulfonic acid or sulfuric acid.

-

Introduce isobutylene into the reactor.

-

Seal the reactor and stir the mixture at room temperature for an extended period (typically 1-8 days), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[6]

-

-

Work-up and Isolation of the Free Ester:

-

Upon completion of the reaction, carefully vent the reactor.

-

Wash the reaction mixture sequentially with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then a brine solution.[6]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude tert-Butyl L-valinate as a free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude tert-Butyl L-valinate in a dry, inert solvent such as diethyl ether.

-

Cool the solution to 0-5°C.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

-

Method 2: Esterification using tert-Butyl Acetate

This alternative method utilizes tert-butyl acetate as the source of the tert-butyl group in the presence of a strong acid.

Materials:

-

L-Valine

-

tert-Butyl acetate

-

Perchloric acid (60% aqueous solution)

-

Aqueous potassium hydroxide or sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

An inert solvent (e.g., isopropyl ether)

-

Hydrogen chloride (gas)

Procedure:

-

Esterification:

-

Suspend L-valine in an excess of tert-butyl acetate.

-

Add a catalytic amount of 60% aqueous perchloric acid.

-

Stir the mixture at room temperature for approximately 18-24 hours.[7]

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture and neutralize the perchloric acid by the careful addition of an aqueous base such as potassium hydroxide or sodium bicarbonate solution.

-

Separate the organic layer containing the tert-butyl ester.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Formation of the Hydrochloride Salt:

-

Filter off the drying agent and, if necessary, dilute the tert-butyl acetate solution with an inert solvent like isopropyl ether.

-

Cool the solution and bubble hydrogen chloride gas through it until precipitation is complete.[7]

-

Collect the precipitated this compound by filtration, wash with a small amount of the inert solvent, and dry under vacuum.

-

Synthesis Workflow

The general synthetic pathway for the preparation of this compound via the isobutylene method is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Logical Relationship in Peptide Synthesis

The role of this compound as a protected amino acid in peptide synthesis follows a clear logical progression of protection, coupling, and deprotection steps.

Caption: Role of tert-Butyl L-valinate HCl in peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. L -Valine tert-butyl ester = 99.0 13518-40-6 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 7. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

The Strategic Imperative of the Tert-Butyl Protecting Group in L-Valinate Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The strategic use of protecting groups is a cornerstone of modern organic chemistry, enabling complex molecular architectures to be assembled with high fidelity. Among these, the tert-butyl group plays a critical role in the temporary masking of carboxylic acid functionalities, particularly in amino acids such as L-valine. This technical guide provides a comprehensive overview of the role, application, and experimental protocols associated with the tert-butyl protection of L-valinate, offering a critical resource for professionals in the field.

The Core Function of the Tert-Butyl Group in L-Valinate Protection

The primary role of the tert-butyl group when applied to L-valine is to convert the highly reactive carboxylic acid into a sterically hindered tert-butyl ester. This transformation is crucial for preventing the carboxyl group from participating in unwanted side reactions during subsequent synthetic steps, most notably in peptide bond formation.[1][2] L-valine tert-butyl ester serves as a key building block in the synthesis of peptides and other bioactive molecules.[3][4]

The tert-butyl protecting group offers a distinct set of advantages:

-

Stability: The tert-butyl ester is robust and stable under a wide range of reaction conditions, including basic and nucleophilic environments, which are commonly employed in peptide synthesis.[2]

-

Acid Lability: Despite its stability, the tert-butyl group can be readily and selectively removed under acidic conditions, typically using reagents like trifluoroacetic acid (TFA), to regenerate the free carboxylic acid.[5] This orthogonality is a key feature in complex multi-step syntheses.

-

Enhanced Solubility: The introduction of the bulky, hydrophobic tert-butyl group can enhance the solubility of the amino acid derivative in organic solvents, facilitating easier handling and purification.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis, deprotection, and physicochemical properties of L-valine tert-butyl ester.

Table 1: Synthesis of L-Valine Tert-Butyl Ester - Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | N-TFA-L-valine | [6][7] |

| Reagent | 2-Methylpropene (Isobutylene) | [6][7] |

| Catalyst | Sulfuric Acid | [6][7] |

| Solvent | Dioxane | [6][7] |

| Overall Yield | Up to 70% | [6][7] |

| Enantiomeric Excess (ee) | > 98% | [6][7] |

| Scale | ~40 g laboratory scale | [6][7] |

Table 2: Deprotection of Tert-Butyl Esters - Comparative Analysis

| Reagent/Method | Typical Conditions | Reaction Time | Typical Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | 50% TFA in Dichloromethane (DCM) | 1 - 2 hours | > 95% | [8] |

| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | 30 - 60 min | > 95% | [8] |

| p-Toluenesulfonic acid (p-TsOH) | In deep eutectic solvent | - | Moderate | [2] |

| Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | - | Good | [9] |

| Thermal (Reagent-free) | 120-240°C in a continuous plug flow reactor | 15 - 40 min | Good to High | [10] |

Table 3: Physicochemical Properties of L-Valine Tert-Butyl Ester Hydrochloride

| Property | Value | Reference |

| CAS Number | 13518-40-6 | [4] |

| Molecular Formula | C₉H₁₉NO₂·HCl | [4] |

| Molecular Weight | 209.7 g/mol | [4] |

| Appearance | White powder | [4] |

| Melting Point | 135 - 145 °C | [4] |

| Purity (HPLC) | ≥ 98% | [4] |

| Optical Rotation [α]D²⁰ | +4.4 ± 1º (c=2 in H₂O) | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the protection of L-valine with a tert-butyl group and its subsequent deprotection.

Protocol for Tert-Butyl Esterification of N-TFA-L-Valine

This protocol is adapted from a large-scale laboratory preparation.[6][7]

Materials:

-

N-Trifluoroacetyl-L-valine (N-TFA-L-valine)

-

Dioxane

-

Concentrated Sulfuric Acid

-

2-Methylpropene (Isobutylene)

-

Pressure vessel (autoclave)

-

Sodium bicarbonate solution (10%)

-

Brine

-

Anhydrous Sodium Sulfate

-

Rotary evaporator

Procedure:

-

Dissolve N-TFA-L-valine in dioxane in a suitable pressure vessel.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Cool the mixture and introduce a measured amount of liquefied 2-methylpropene.

-

Seal the pressure vessel and stir the reaction mixture at room temperature for 4-5 days.

-

After the reaction is complete, carefully vent the excess 2-methylpropene in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-TFA-L-valine tert-butyl ester.

-

The trifluoroacetyl (TFA) group can be removed under mild basic conditions to yield L-valine tert-butyl ester.

Protocol for Acid-Catalyzed Deprotection of L-Valine Tert-Butyl Ester

This protocol describes a general procedure for the cleavage of the tert-butyl ester using trifluoroacetic acid.[5]

Materials:

-

L-valine tert-butyl ester derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve the L-valine tert-butyl ester derivative in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add an equal volume of trifluoroacetic acid with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold diethyl ether to precipitate the L-valine hydrochloride or trifluoroacetate salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical experimental workflow.

Mechanism of Tert-Butyl Esterification of L-Valine

Caption: Acid-catalyzed esterification of L-valine with isobutylene.

Mechanism of Acid-Catalyzed Deprotection of L-Valine Tert-Butyl Ester

Caption: Acid-catalyzed hydrolysis of L-valine tert-butyl ester.

Experimental Workflow for Protection and Deprotection of L-Valine

Caption: General workflow for using tert-butyl protected L-valine.

Conclusion

The tert-butyl protecting group is an indispensable tool in the arsenal of the synthetic chemist, particularly in the realms of peptide synthesis and drug development. Its unique combination of stability and acid lability allows for the strategic protection and deprotection of the carboxylic acid functionality of L-valine, enabling the construction of complex molecules with high precision and yield. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals, facilitating the effective implementation of this critical protecting group strategy in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for tert-Butyl L-valinate hydrochloride in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of tert-Butyl L-valinate hydrochloride in the context of solid-phase peptide synthesis (SPPS). While not used for direct initial loading onto a resin, its primary application is as a C-terminal protecting group in the synthesis of protected peptide fragments. These fragments are key intermediates in convergent synthesis strategies for the production of long or complex peptides. The protocols provided herein focus on the synthesis of such a valine C-terminal protected fragment using 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve the tert-butyl ester group.

Introduction

In solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the sequence-specific formation of peptide bonds. The tert-butyl (tBu) group is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy, typically employed for the protection of trifunctional amino acid side chains. This compound is a derivative of L-valine where the C-terminal carboxylic acid is protected as a tert-butyl ester, and the amine is in its hydrochloride salt form for improved stability and handling.[1]

The strategic use of a C-terminal tert-butyl ester is particularly valuable in the synthesis of protected peptide fragments. These fragments can be purified as intermediates and then coupled together in a subsequent step, a strategy known as convergent or fragment condensation synthesis.[2][3] This approach avoids the cumulative yield losses and purification challenges associated with the stepwise synthesis of very long peptides. The 2-chlorotrityl chloride (2-CTC) resin is ideal for this purpose due to its hyper-acid-labile nature, allowing the cleavage of the peptide-resin linkage under conditions mild enough to leave acid-sensitive side-chain protecting groups (e.g., Boc, OtBu) and C-terminal tert-butyl esters intact.[4][5]

Application: Synthesis of Protected Peptide Fragments

The primary application of having a tert-butyl ester at the C-terminus of valine is in the synthesis of a protected peptide fragment intended for subsequent coupling. The workflow involves:

-

Loading an N-terminally protected valine (e.g., Fmoc-L-Val-OH) onto an acid-labile resin like 2-CTC resin.

-

Elongating the peptide chain in the N-terminal direction using standard Fmoc-SPPS cycles.

-

Cleaving the fully protected peptide fragment from the resin under mild acidic conditions.

-

Utilizing this fragment, which now has a C-terminal tert-butyl ester, for fragment condensation.

-

Finally, removing the C-terminal tert-butyl ester during the global deprotection step after the final peptide is assembled.

Data Presentation

| Parameter | Typical Value | Conditions / Notes |

| First Amino Acid Loading on 2-CTC Resin | 0.4 - 0.8 mmol/g | Loading is highly dependent on the amino acid and reaction conditions. Sterically hindered amino acids like Valine may show lower loading. |